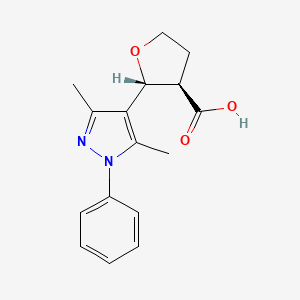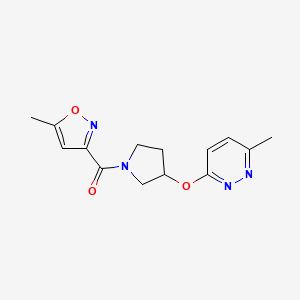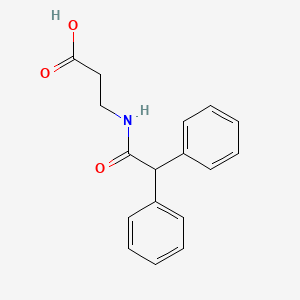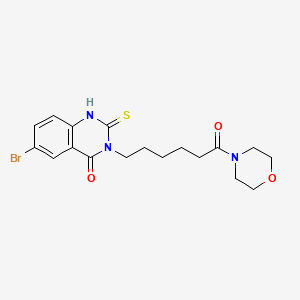
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the class of isoquinolines. It is a heterocyclic compound with a fused ring structure composed of one oxygen and two nitrogen atoms. 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied due to its potential applications in medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a starting material for the synthesis of a variety of biologically active molecules. In organic synthesis, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a reagent for the synthesis of a variety of heterocyclic compounds. In materials science, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a starting material for the synthesis of a variety of polymers materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain receptors in the central nervous system, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have a pharmacological effect. In addition, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain receptors in the central nervous system, suggesting that it may have a therapeutic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments include its low cost, easy availability, and its ability to be used in a variety of synthetic reactions. The major limitation of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one include further research into its mechanism of action, its potential therapeutic and pharmacological effects, and its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, further research into the synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is also needed to explore its potential use in a variety of synthetic reactions. Finally, further research is needed to explore the potential toxicity of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives.
Métodos De Síntesis
The synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is achieved through the nucleophilic substitution reaction of 3-nitro-3,4-dihydroisoquinolin-1(2H)-one with bromine in the presence of a base. The reaction is carried out in anhydrous conditions at room temperature and yields a white crystalline product. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by column chromatography.
Propiedades
IUPAC Name |
8-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNCVXLTIPWPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)Br)C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)


![methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate](/img/structure/B2390885.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)
![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)
![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

